1-Bromonaphthalene-2-carboxamide
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Overview
Description
1-Bromonaphthalene-2-carboxamide is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom and a carboxamide group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The bromination process typically involves the reaction of naphthalene with bromine in the presence of a catalyst or under specific conditions such as high temperature or UV light . The resulting 1-bromonaphthalene is then reacted with an amide source to form 1-bromonaphthalene-2-carboxamide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination step is carefully controlled to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromonaphthalene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
Nitriles: Formed from substitution reactions.
Quinones: Formed from oxidation reactions.
Dihydro Derivatives: Formed from reduction reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
1-Bromonaphthalene-2-carboxamide is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 1-bromonaphthalene-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This property makes it a valuable compound in the study of enzyme inhibitors and drug design.
Comparison with Similar Compounds
1-Bromonaphthalene: Lacks the carboxamide group and is primarily used as a precursor in organic synthesis.
2-Bromonaphthalene: An isomer with the bromine atom at a different position, leading to different reactivity and applications.
1-Chloronaphthalene: Similar structure but with a chlorine atom instead of bromine, used in different industrial applications.
Uniqueness: 1-Bromonaphthalene-2-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H8BrNO |
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Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-bromonaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
HIODOJUCLUQTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)N |
Origin of Product |
United States |
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